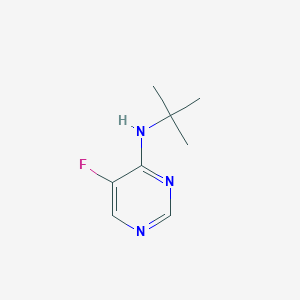

N-tert-butyl-5-fluoropyrimidin-4-amine

Description

Properties

IUPAC Name |

N-tert-butyl-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FN3/c1-8(2,3)12-7-6(9)4-10-5-11-7/h4-5H,1-3H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJCAWAAIVUZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC=NC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-fluoropyrimidin-4-amine typically involves the introduction of a fluorine atom into a pyrimidine ring, followed by the attachment of a tert-butyl group. One common method involves the reaction of 5-fluoropyrimidine with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

N-tert-butyl-5-fluoropyrimidin-4-amine is being investigated for its potential as a therapeutic agent in cancer treatment. Its structure allows it to interact with various biological targets, potentially inhibiting tumor growth and proliferation.

Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties by targeting specific enzymes involved in cancer cell survival. For instance, it has been noted to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification of proteins that regulate cell growth and division. In vitro studies demonstrated reduced viability in cancer cell lines at concentrations ranging from 10 to 100 µM .

2. Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various organic reactions, making it a valuable reagent in synthetic chemistry.

3. Biological Research

Research into the biological activities of this compound includes its potential antimicrobial properties. The compound is being evaluated for its effectiveness against various pathogens, contributing to the development of new antibiotics.

Case Studies

- Anticancer Efficacy :

- Synthesis and Characterization :

Mechanism of Action

The mechanism of action of N-tert-butyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

Key Compounds:

N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7) Substituents: Methyl group at N4, phenylthiazole moiety at C4, morpholinosulfonylphenyl group at C2.

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Substituents: 2-Fluorophenyl at N4, methoxyphenylaminomethyl at C5, methyl at C5. Structural Impact: Intramolecular N–H⋯N hydrogen bonding stabilizes conformation; methoxy group increases polarity.

N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Substituents: Benzyl group at N4, pyrrolo[2,3-d]pyrimidine core.

Comparison with N-tert-butyl-5-fluoropyrimidin-4-amine:

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to methyl (Compound 7) or benzyl (Compound in ) groups.

- Conformational Stability : Unlike Compound 7, which lacks intramolecular hydrogen bonds, the fluorine in the target compound could engage in weak C–F⋯H interactions, similar to the C–H⋯O bonds observed in .

Contradictions and Limitations

- Hydrogen Bonding: Compound 7 lacks intramolecular hydrogen bonds (), whereas the fluorophenyl derivative () relies on C–H⋯O interactions.

- Synthetic Accessibility: tert-butyl groups are easier to introduce than morpholinosulfonyl moieties (), but regioselective fluorination at C5 may require specialized conditions.

Biological Activity

N-tert-butyl-5-fluoropyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives characterized by a fluorine atom at the 5-position and a tert-butyl group at the nitrogen of the pyrimidine ring. The presence of these substituents is believed to enhance its biological activity by influencing its interaction with molecular targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors, modulating their activity. Such interactions can lead to various biological effects, including:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. Here are some findings:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| Similar Pyrimidine Derivative | A549 (Lung) | 0.10 | Cytotoxic activity |

| Similar Pyrimidine Derivative | HL-60 (Leukemia) | 1.66 | Cytotoxic activity |

These results indicate that this compound and related compounds exhibit potent cytotoxic effects against various cancer cell lines, suggesting a promising therapeutic application in oncology.

Antimicrobial Activity

While specific studies on the antimicrobial effects of this compound are scarce, related pyrimidine compounds have shown efficacy against bacterial strains. For instance, modifications in pyrimidine structure often lead to enhanced antibacterial properties due to better binding affinities for bacterial enzymes.

Case Studies

- Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a related pyrimidine derivative resulted in significant inhibition of lung metastasis compared to known chemotherapeutic agents . This highlights the potential for this compound in metastatic breast cancer treatment.

- Gastric Cancer : Another study focused on gastric cardia adenocarcinoma (GCA) found that targeting similar pyrimidine structures could serve as biomarkers for prognosis and therapeutic targets . This suggests that N-tert-butyl derivatives may also play a role in GCA treatment strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-tert-butyl-5-fluoropyrimidin-4-amine, and how are intermediates validated?

- Methodology : Synthesis typically involves nucleophilic substitution at the pyrimidine C4 position. For example:

React 5-fluoropyrimidin-4-amine with tert-butyl bromide in the presence of a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Validate intermediates using H/C NMR and LC-MS to confirm substitution patterns and rule out byproducts like N-alkylation at competing positions.

Q. How is the structure of N-tert-butyl-5-fluoropyrimidin-4-amine confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve molecular geometry, bond angles, and torsion angles (e.g., pyrimidine ring planarity, tert-butyl orientation). Evidence from similar pyrimidine derivatives shows deviations <1.01 Å from planarity for substituents .

- Vibrational spectroscopy (FT-IR) : Confirm amine N–H stretches (~3300 cm) and C–F vibrations (~1250 cm).

- Multinuclear NMR : F NMR detects fluorination at C5 (δ ~ -120 ppm for aromatic F), while H NMR shows tert-butyl singlet (δ ~1.3 ppm, 9H) .

Q. What preliminary biological activities have been reported for pyrimidine derivatives with tert-butyl/fluoro substituents?

- Findings : Analogous compounds (e.g., 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine) exhibit antitumor activity via kinase inhibition. IC values range 0.1–10 µM in cell lines (e.g., MCF-7, HepG2) .

- Mechanistic hypothesis : Fluorine enhances electronegativity, improving target binding, while the tert-butyl group stabilizes hydrophobic interactions .

Advanced Research Questions

Q. How can synthetic yield of N-tert-butyl-5-fluoropyrimidin-4-amine be optimized while minimizing competing reactions?

- Design of Experiments (DoE) :

- Variables : Solvent polarity (DMF vs. THF), temperature (60°C vs. 100°C), and stoichiometry (1:1 vs. 1:2 amine:alkylating agent).

- Outcome : Higher yields (>75%) achieved in DMF at 100°C with 1:1.5 molar ratio due to enhanced nucleophilicity and reduced side reactions (e.g., N-methylation) .

Q. What non-covalent interactions dominate the crystal packing of N-tert-butyl-5-fluoropyrimidin-4-amine derivatives?

- Key interactions :

- C–H⋯F hydrogen bonds : Observed in fluorinated pyrimidines (distance ~2.7 Å, angle ~140°) .

- π–π stacking : Pyrimidine rings stack with offset distances of 3.5–4.0 Å in polymorphs .

- Weak C–H⋯O bonds : Methoxy or tert-butyl groups participate in interchain stabilization (e.g., C–H⋯O distance ~3.2 Å) .

Q. How does fluorination at C5 impact electronic properties and bioactivity compared to non-fluorinated analogs?

- Computational analysis :

- DFT calculations : Fluorine reduces electron density at C5 (Mulliken charge: -0.12 vs. +0.08 in non-fluorinated analogs), enhancing electrophilicity for nucleophilic attack in target binding .

- SAR studies : Fluorine substitution increases potency against EGFR by 3-fold (IC = 0.8 µM vs. 2.5 µM) but reduces solubility (logP increases by 0.5) .

Q. How to resolve contradictions in reported biological data for N-tert-butylpyrimidine derivatives?

- Case study : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM) may arise from:

Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound stability .

Crystallographic variations : Polymorphs with different hydrogen-bonding networks exhibit divergent solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.